![molecular formula C10H9NO B167061 8-Hydroxyquinaldine CAS No. 826-81-3](/img/structure/B167061.png)
8-Hydroxyquinaldine
Overview
Description
8-Hydroxyquinaldine is a beige to brown crystalline powder . It is mainly used as a metal ion extractant and for metal ion determination. It is also used in the synthesis of dyes and pigments and the preparation of pharmaceutical intermediates .
Synthesis Analysis
8-Hydroxyquinaldine is obtained from the reaction of 2-aminophenol with crotonaldehyde . The process involves mixing 2-aminophenol and 2-Nitrophenol homogeneously and adding hydrochloric acid. Crotonaldehyde is then added under stirring. The mixture is heated for 6 hours and left overnight .
Molecular Structure Analysis
8-Hydroxyquinoline derivatives, such as 8-Hydroxyquinaldine, are important compounds with rich and diverse biological activities. These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Chemical Reactions Analysis
8-Hydroxyquinaldine exhibits potent antimicrobial activity against Staphylococcus aureus (SA) bacteria due to its ability to chelate metal ions such as Mn 2+, Zn 2+, and Cu 2+ to disrupt metal homeostasis in bacterial cells .
Physical And Chemical Properties Analysis
8-Hydroxyquinaldine is a beige to brown crystalline powder. It is soluble in hot alcohol, ether, and benzene, but insoluble in water. It can volatilize with water vapor and sublimate at 100℃. It has a phenol odor .
Scientific Research Applications
Neuroprotection
8-Hydroxyquinaldine has been identified as an effective iron-chelator, which is significant in neuroprotection. Iron accumulation in the brain is a common feature of neurodegenerative diseases, and chelators like 8-Hydroxyquinaldine can mitigate this issue by binding to excess iron and facilitating its removal, potentially slowing down the progression of diseases such as Alzheimer’s and Parkinson’s .
Anticancer Activity
This compound also shows promise as an anticancer agent. Its ability to chelate metal ions plays a role in disrupting the metal ion homeostasis within cancer cells, which can lead to cell death and inhibit tumor growth .
Enzyme Inhibition
8-Hydroxyquinaldine acts as an inhibitor of 2OG-dependent enzymes. These enzymes are involved in various biological processes, including DNA repair and collagen synthesis. Inhibiting these enzymes can have therapeutic applications in cancer treatment and other diseases .
Antimicrobial Activity
The compound has been used as a chelator of metalloproteins, which are essential for the viability of various pathogens. By chelating the metal ions necessary for these proteins, 8-Hydroxyquinaldine exhibits antimicrobial activity against a range of organisms, including HIV, fungi, leishmania, schistosomes, and Mycobacterium tuberculosis .
Agricultural Applications
As a potent lipophilic metal chelator, 8-Hydroxyquinaldine’s copper chelate is used as a fungicide to control diseases in crops such as cucumber, grape, wax apple, pear, and citrus. This highlights its importance in agricultural disease management .
Cytoprotection
Research has shown that the 8-hydroxyquinoline pharmacophore scaffold possesses cytoprotective activity. This property is being optimized for potential application in central nervous system-related diseases, offering protection to cells against harmful agents .
Mechanism of Action
Target of Action
8-Hydroxyquinaldine, a derivative of 8-Hydroxyquinoline, is known to bind to a diverse range of targets with high affinities . One of the primary targets of 8-Hydroxyquinaldine is 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
8-Hydroxyquinaldine interacts with its targets by acting as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, it inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways . It also plays a role in the regulation of epigenetic processes by inhibiting 2OG-dependent enzymes .
Pharmacokinetics
It’s known that the compound has a smaller and more compact chemical structure , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The action of 8-Hydroxyquinaldine results in significant molecular and cellular effects. For instance, it has been found to cause apoptotic death of T-24 cells via G1 cell cycle arrest . It also induces overproduction of reactive oxygen species, leading to mitochondrion-mediated apoptosis .
Safety and Hazards
8-Hydroxyquinaldine should be handled with care. It is advised to avoid contact with skin, eyes, and clothing. It should be kept away from heat and sources of ignition. Ingestion and inhalation of dust should be avoided. It should be handled in accordance with good industrial hygiene and safety practice .
Future Directions
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences. A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
properties
IUPAC Name |
2-methylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYLBWHHTUWMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061184 | |
Record name | 8-Quinolinol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored crystalline powder; [Alfa Aesar MSDS] | |
Record name | 8-Hydroxy-2-methylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11319 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000105 [mmHg] | |
Record name | 8-Hydroxy-2-methylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11319 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Hydroxyquinaldine | |
CAS RN |
826-81-3 | |
Record name | 2-Methyl-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyquinaldine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-8-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W631H5302 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.